molecular formula C19H22ClN3O2S2 B2753356 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 953932-56-4

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2753356
CAS No.: 953932-56-4
M. Wt: 423.97
InChI Key: OOULNERKZPWTSC-UHFFFAOYSA-N
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Description

2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Azepane Group: Reacting the thiazole intermediate with an azepane derivative under appropriate conditions.

    Acetylation: Acetylation of the intermediate to introduce the acetamide group.

    Chlorination: Introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the azepane group.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, particularly the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the biological activity of thiazole derivatives.

Medicine

Medicinal applications could include its use as a lead compound in the development of new drugs, particularly for conditions where thiazole derivatives have shown efficacy, such as antimicrobial or anticancer agents.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2-(piperidin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((4-(2-(morpholin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-((4-(2-(azepan-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide lies in its specific structural features, such as the azepane ring, which may confer distinct biological activity or chemical reactivity compared to similar compounds with different ring systems.

Properties

IUPAC Name

2-[[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S2/c20-14-5-7-15(8-6-14)21-17(24)13-27-19-22-16(12-26-19)11-18(25)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOULNERKZPWTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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